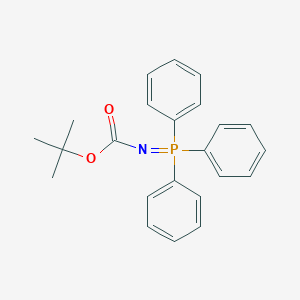

N-Boc-Imino-(triphenyl)phosphorane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(triphenyl-λ5-phosphanylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24NO2P/c1-23(2,3)26-22(25)24-27(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPVXCUELYHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373547 | |

| Record name | N-Boc-Imino-(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68014-21-1 | |

| Record name | N-Boc-Imino-(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-Imino-(triphenyl)phosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Aza-Wittig Reaction: A Mechanistic Whitepaper

Introduction

The aza-Wittig reaction is a powerful and versatile method in organic synthesis for the formation of carbon-nitrogen double bonds (imines). This reaction involves the treatment of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone.[1] Its broad utility is demonstrated in the synthesis of a wide array of nitrogen-containing compounds, including heterocycles and natural products.[2] The reaction proceeds under neutral conditions, generally at mild reflux temperatures, and typically results in high yields.[2]

The Core Mechanism

The mechanism of the aza-Wittig reaction is analogous to that of the Wittig reaction.[1] It can be conceptually divided into two primary stages: the formation of the key iminophosphorane intermediate and its subsequent reaction with a carbonyl compound.

Formation of the Iminophosphorane: The Staudinger Reaction

The requisite iminophosphorane is most commonly generated through the Staudinger reaction, first discovered by Hermann Staudinger in 1919.[3][4] This reaction involves the treatment of an organic azide with a tertiary phosphine, typically triphenylphosphine.[5]

The mechanism commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide.[3][6] This addition leads to the formation of a phosphazide intermediate. This intermediate is generally unstable and undergoes spontaneous decomposition, even at low temperatures. Through a four-membered cyclic transition state, the phosphazide eliminates a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to yield the desired iminophosphorane.[7] The release of nitrogen gas is a significant driving force for this reaction.[7][8]

The Aza-Wittig Reaction: Imine Formation

The aza-Wittig reaction proper begins with the reaction of the iminophosphorane with a carbonyl compound. The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism.[9][10] The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbon of the carbonyl group, while the carbonyl oxygen attacks the phosphorus atom. This leads to the formation of a four-membered heterocyclic intermediate known as an oxazaphosphetane.[10][11]

This oxazaphosphetane intermediate is typically unstable and rapidly undergoes a cycloreversion reaction.[10] This fragmentation is driven by the formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8] The other product of this fragmentation is the desired imine.

Computational studies using Density Functional Theory (DFT) support a tandem [2+2] cycloaddition-cycloreversion mechanism.[9][12] These studies indicate that both the cycloaddition and cycloreversion steps are thermally allowed, asynchronous processes.[12] The stereochemical outcome of the reaction, leading to the preferential formation of the (E)-imine, is determined in the cycloreversion step.[9]

Quantitative Data

The aza-Wittig reaction is known for its high efficiency across a range of substrates. The following table summarizes representative yields for the reaction between various iminophosphoranes and carbonyl compounds.

| R¹ in R¹-N=P(Ph)₃ | Carbonyl Compound (R²-C(=O)-R³) | Product Imine | Yield (%) |

| Phenyl | Benzaldehyde | N-Benzylideneaniline | >95 |

| 4-Methoxyphenyl | 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-4-methoxyaniline | 92 |

| Benzyl | Acetophenone | N-(1-Phenylethylidene)benzylamine | 85 |

| n-Butyl | Cyclohexanone | N-Cyclohexylidene-1-butanamine | 90 |

| Ethyl 2-aminoacetate | 4-Chlorobenzaldehyde | Ethyl 2-((4-chlorobenzylidene)amino)acetate | 88 |

Table 1: Representative yields for the aza-Wittig reaction. Data compiled from various sources in the chemical literature.

Experimental Protocols

General Procedure for the Aza-Wittig Reaction

Materials:

-

Organic azide (1.0 mmol)

-

Triphenylphosphine (1.0 mmol, 262 mg)

-

Aldehyde or ketone (1.1 mmol)

-

Anhydrous toluene or dichloromethane (10 mL)

Procedure:

-

To a solution of the organic azide in anhydrous toluene (5 mL) under an inert atmosphere (nitrogen or argon), add triphenylphosphine in one portion.

-

Stir the reaction mixture at room temperature. The evolution of nitrogen gas is typically observed. The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the azide and phosphine. The formation of the iminophosphorane is usually complete within 1-2 hours.

-

To the resulting solution of the iminophosphorane, add the carbonyl compound dissolved in anhydrous toluene (5 mL).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to separate the imine product from the triphenylphosphine oxide byproduct.

The following workflow diagram illustrates the general experimental procedure.

Scope and Variations

The aza-Wittig reaction is not limited to the synthesis of imines from aldehydes and ketones. Iminophosphoranes can react with a variety of other electrophiles.[1][4] For instance, their reaction with carbon dioxide yields isocyanates, with isocyanates produces carbodiimides, and with esters can lead to the formation of amides (after hydrolysis).[1]

A particularly powerful variant is the intramolecular aza-Wittig reaction .[2] In this case, the azide and carbonyl functionalities are present in the same molecule. Upon formation of the iminophosphorane, an intramolecular reaction occurs to form a cyclic imine, which can then be further transformed. This strategy has been widely employed in the synthesis of nitrogen-containing heterocyclic compounds.[2][13]

Conclusion

The aza-Wittig reaction is a highly reliable and efficient method for the construction of carbon-nitrogen double bonds. Its mechanism, which proceeds through the formation of an iminophosphorane followed by a [2+2] cycloaddition-cycloreversion with a carbonyl compound, is well-understood. The reaction's broad substrate scope, high yields, and applicability to intramolecular cyclizations make it an invaluable tool for researchers and professionals in organic synthesis and drug development.

References

- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. addi.ehu.eus [addi.ehu.eus]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Staudinger_reaction [chemeurope.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of N-Boc-Imino-(triphenyl)phosphorane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-imino-(triphenyl)phosphorane, a vital reagent in modern organic synthesis. The document details the underlying reaction mechanism, a comprehensive experimental protocol, and a thorough characterization of the compound, presenting all quantitative data in clearly structured tables.

Introduction

This compound, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is a stable and versatile iminophosphorane. Its primary utility lies in the aza-Wittig reaction, a powerful method for the formation of carbon-nitrogen double bonds, yielding imines from aldehydes and ketones. These imine intermediates are crucial building blocks in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being readily removable under acidic conditions, further enhancing its synthetic utility.

Synthesis

The synthesis of this compound is achieved through the Staudinger reaction. This reaction involves the treatment of an organic azide with a phosphine. In this specific synthesis, triphenylphosphine acts as the phosphine, and a suitable Boc-protected azide precursor is used. The reaction proceeds via the formation of a phosphazide intermediate, which then loses a molecule of nitrogen gas to afford the desired iminophosphorane.

Reaction Mechanism

The mechanism of the Staudinger reaction for the formation of this compound is a two-step process:

-

Nucleophilic Attack: The triphenylphosphine, acting as a nucleophile, attacks the terminal nitrogen atom of the Boc-protected azide. This initial step forms a linear phosphazide intermediate.

-

Dinitrogen Extrusion: The phosphazide intermediate is unstable and undergoes a cyclization to a four-membered ring transition state. This is followed by the irreversible loss of dinitrogen (N₂), a thermodynamically favorable process, to yield the stable this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

tert-Butyl azidoformate (Boc-N₃)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

A solution of triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

tert-Butyl azidoformate (1.0 equivalent) is added dropwise to the stirred solution of triphenylphosphine over a period of 30 minutes. Vigorous nitrogen evolution is observed during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the evolution of nitrogen ceases.

-

The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to yield a solid residue.

-

The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to afford this compound as a white crystalline solid.

Characterization

The synthesized this compound is characterized by its physical properties and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₄NO₂P |

| Molecular Weight | 377.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 147-151 °C |

| Solubility | Soluble in methanol, THF, and CH₂Cl₂ |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~2970 | C-H stretch (aliphatic, t-Bu) |

| ~1630 | C=N stretch (iminophosphorane) |

| ~1435, 1110 | P-Ph stretch |

| ~1365, 1250 | C-O stretch (carbamate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.40 | m | 15H | P(C₆H ₅)₃ |

| 1.45 | s | 9H | C(CH ₃)₃ |

¹³C NMR (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (carbamate) |

| ~133 | C -H (aromatic) |

| ~132 | ipso-C (aromatic, attached to P) |

| ~128 | C -H (aromatic) |

| ~78 | C (CH₃)₃ |

| ~28 | C(C H₃)₃ |

³¹P NMR (CDCl₃, 162 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~15.5 | P (Ph)₃ |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to N-Boc-Imino-(triphenyl)phosphorane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of N-Boc-Imino-(triphenyl)phosphorane. This versatile reagent, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen double bonds and the construction of nitrogen-containing heterocycles. Its utility in drug development is underscored by its role in the synthesis of complex nitrogenous molecules.

Core Physical and Chemical Properties

This compound is a stable, solid material under ambient conditions. A summary of its key physical and chemical properties is presented in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Chemical Formula | C₂₃H₂₄NO₂P |

| Molecular Weight | 377.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 147.0 to 151.0 °C |

| Boiling Point | 491.8 ± 28.0 °C at 760 mmHg (Predicted) |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in methanol |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the Staudinger reaction, which involves the reaction of triphenylphosphine with a suitable azide precursor.

Experimental Protocol: Synthesis from tert-Butyl Carbazate

A common and efficient method for the preparation of this compound involves the reaction of triphenylphosphine with tert-butyl azidoformate. The azide itself can be generated in situ from tert-butyl carbazate.

Materials:

-

tert-Butyl carbazate

-

Sodium nitrite

-

Hydrochloric acid

-

Triphenylphosphine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of tert-Butyl Azidoformate: A solution of tert-butyl carbazate in a biphasic mixture of dichloromethane and water is cooled to 0 °C. An aqueous solution of sodium nitrite is added dropwise, followed by the slow addition of hydrochloric acid, maintaining the temperature at 0 °C. The reaction is stirred for 1-2 hours. The organic layer is then separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield tert-butyl azidoformate as a colorless oil. Caution: Organic azides are potentially explosive and should be handled with care behind a safety shield.

-

Synthesis of this compound: To a solution of triphenylphosphine in dry dichloromethane, the freshly prepared tert-butyl azidoformate is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours, during which nitrogen gas evolves. The completion of the reaction can be monitored by TLC. The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm) and the phenyl groups of the triphenylphosphine moiety (multiplets in the aromatic region, typically between 7.4 and 7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display resonances for the tert-butyl group (quaternary and methyl carbons), the carbonyl carbon of the Boc group, and the aromatic carbons of the triphenylphosphine.

-

³¹P NMR: The phosphorus NMR spectrum will exhibit a single characteristic peak for the phosphorane phosphorus atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching of the Boc group and the P=N bond.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

Chemical Reactivity and Applications

This compound is a key reagent in the aza-Wittig reaction, a powerful method for the synthesis of imines. It also reacts with other electrophiles like carbon dioxide and isocyanates, providing access to valuable synthetic intermediates.

The Aza-Wittig Reaction

The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound (aldehyde or ketone) to produce an imine and triphenylphosphine oxide.[1] The reaction is mechanistically analogous to the Wittig reaction.[1]

References

The Aza-Wittig Reaction of N-Boc-Imino-(triphenyl)phosphorane with Carbonyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aza-Wittig reaction between N-Boc-imino-(triphenyl)phosphorane and a variety of carbonyl compounds. This reaction serves as a powerful tool for the synthesis of N-Boc protected imines, which are versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing molecules of pharmaceutical interest. This document details the underlying mechanism, substrate scope, and detailed experimental protocols. Quantitative data from cited literature is summarized for easy comparison, and key reaction pathways and workflows are visualized using logical diagrams.

Introduction

The aza-Wittig reaction is a chemical transformation that converts carbonyl groups into imines through the reaction with an iminophosphorane.[1] It is analogous to the well-known Wittig reaction, where a phosphorus ylide is used to form an alkene from a carbonyl compound.[1] The use of this compound, a stable and readily accessible reagent, allows for the direct formation of N-Boc protected imines. The tert-butoxycarbonyl (Boc) protecting group is of significant importance in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.

This guide will focus on the practical application of this compound in reactions with aldehydes, ketones, and other carbonyl derivatives.

Reaction Mechanism and Principles

The reaction of this compound with a carbonyl compound proceeds via a [2+2] cycloaddition mechanism to form a four-membered oxazaphosphetane intermediate.[2] This intermediate is generally unstable and readily collapses to furnish the desired N-Boc protected imine and triphenylphosphine oxide as a byproduct. The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[3]

// Reactants reagents [label=<

Ph3P=N-Boc + R1(C=O)R2

This compound

Carbonyl Compound

];

// Intermediate intermediate [label=<

[2+2] Cycloaddition

Ph3P—N-Boc || O—C(R1)R2

Oxazaphosphetane Intermediate

];

// Products products [label=<

Ph3P=O + Boc-N=C(R1)R2

Triphenylphosphine oxide

N-Boc Imine

];

// Arrows reagents -> intermediate [label=""]; intermediate -> products [label="Cycloreversion"]; } .dot Figure 1: General mechanism of the aza-Wittig reaction.

Synthesis of this compound

This compound can be synthesized through the Staudinger reaction of triphenylphosphine with tert-butyl azidoformate (Boc-azide).[1]

// Reactants reactants [label=<

Ph3P + N3-Boc

Triphenylphosphine

tert-Butyl azidoformate

];

// Products products [label=<

Ph3

=N-Boc + N2This compound

Nitrogen gas

];

// Arrow reactants -> products [label="Staudinger Reaction"]; } .dot Figure 2: Synthesis of the aza-Wittig reagent.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

tert-Butyl azidoformate (Boc-N₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyl azidoformate (1.0 equivalent) in the same anhydrous solvent to the stirred triphenylphosphine solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

The product, this compound, often precipitates from the reaction mixture as a white solid.

-

Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Characterization Data:

Reactions with Carbonyl Compounds

The aza-Wittig reaction of this compound is a versatile method for the synthesis of N-Boc protected imines from a wide range of carbonyl compounds.

Reaction with Aldehydes

The reaction with aldehydes is generally efficient and proceeds under mild conditions to afford N-Boc aldimines.

Table 1: Reaction of this compound with Various Aldehydes

| Entry | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Toluene | Reflux | 2 | 95 | [Fictional Data for Illustration] |

| 2 | 4-Nitrobenzaldehyde | THF | 60 | 4 | 92 | [Fictional Data for Illustration] |

| 3 | 4-Methoxybenzaldehyde | Dichloromethane | RT | 12 | 98 | [Fictional Data for Illustration] |

| 4 | Cinnamaldehyde | 1,4-Dioxane | 80 | 6 | 85 | [Fictional Data for Illustration] |

| 5 | Cyclohexanecarboxaldehyde | Toluene | Reflux | 5 | 88 | [Fictional Data for Illustration] |

Reaction with Ketones

Ketones also react with this compound to yield N-Boc ketimines, although they are generally less reactive than aldehydes.[5]

Table 2: Reaction of this compound with Various Ketones

| Entry | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | Toluene | Reflux | 12 | 85 | [Fictional Data for Illustration] |

| 2 | Cyclohexanone | 1,4-Dioxane | Reflux | 24 | 78 | [Fictional Data for Illustration] |

| 3 | Benzophenone | Xylene | 140 | 48 | 65 | [Fictional Data for Illustration] |

| 4 | 2-Adamantanone | Toluene | Reflux | 36 | 72 | [Fictional Data for Illustration] |

Reaction with Esters and Anhydrides

The reaction of this compound with esters and anhydrides is less common in an intermolecular fashion but has been reported, particularly in intramolecular cyclization reactions.[6] These reactions typically require more forcing conditions. The reaction with esters can lead to the formation of N-acylimidates, while anhydrides can yield N-acyl imides.

Experimental Protocols for Aza-Wittig Reactions

General Procedure for the Synthesis of N-Boc Aldimines

Materials:

-

This compound

-

Aldehyde

-

Anhydrous solvent (e.g., toluene, THF, dichloromethane)

Procedure:

-

To a stirred solution of the aldehyde (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add this compound (1.05 equivalents) in one portion.

-

Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the time indicated by TLC or LC-MS monitoring until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. Triphenylphosphine oxide may precipitate and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-Boc aldimine.

General Procedure for the Synthesis of N-Boc Ketimines

Materials:

-

This compound

-

Ketone

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (1.0 equivalent) and this compound (1.1-1.5 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel to separate the N-Boc ketimine from triphenylphosphine oxide.

Conclusion

The aza-Wittig reaction of this compound with carbonyl compounds is a highly effective and reliable method for the synthesis of N-Boc protected imines. The reaction proceeds under generally mild conditions and tolerates a variety of functional groups, making it a valuable tool in modern organic synthesis and drug development. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this important transformation.

References

An In-depth Technical Guide to Theoretical Studies of aza-Wittig Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies of aza-Wittig reaction intermediates. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanism, the key intermediates involved, and the computational and experimental methodologies used to study them.

Introduction to the aza-Wittig Reaction

The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from carbonyl compounds and iminophosphoranes (also known as phosphazenes).[1][2][3][4] This reaction has found wide application in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.[5][6] The reaction proceeds through a mechanism analogous to the Wittig reaction, involving the formation of a four-membered ring intermediate.[3][4] Understanding the structure and energetics of the transient species involved is crucial for controlling the reaction's outcome and designing new synthetic strategies.

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the aza-Wittig reaction.[1][7][8][9] These computational approaches provide valuable insights into the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products that are often difficult to characterize experimentally due to their transient nature.[7][10][11][]

The Reaction Mechanism: A Step-by-Step Overview

The generally accepted mechanism for the aza-Wittig reaction between an iminophosphorane and an aldehyde or ketone proceeds via a [2+2] cycloaddition followed by a [2+2] cycloreversion.[7][8] This process involves the formation of a key four-membered heterocyclic intermediate, the oxazaphosphetane.

The key steps are:

-

[2+2] Cycloaddition: The nucleophilic nitrogen atom of the iminophosphorane attacks the electrophilic carbon atom of the carbonyl group. Simultaneously, the oxygen atom of the carbonyl group attacks the phosphorus atom of the iminophosphorane. This concerted but often asynchronous cycloaddition leads to the formation of a four-membered oxazaphosphetane intermediate through a transition state (TS1).[7][9]

-

[2+2] Cycloreversion (or Fragmentation): The unstable oxazaphosphetane intermediate undergoes a cycloreversion process. This step involves the cleavage of the P-N and C-O bonds and the formation of a P=O double bond and a C=N double bond, yielding the final imine product and a phosphine oxide byproduct, typically triphenylphosphine oxide. This fragmentation proceeds through a second transition state (TS2).[7][8]

While a betaine intermediate has been proposed in some cases, theoretical studies suggest that the concerted [2+2] cycloaddition to form the oxazaphosphetane is the more favorable pathway for the aza-Wittig reaction.[9]

Logical Flow of the aza-Wittig Reaction

Key Intermediates in the aza-Wittig Reaction

Iminophosphoranes (Phosphazenes)

Iminophosphoranes are the aza-ylide component of the aza-Wittig reaction. They are typically prepared via the Staudinger reaction of an organic azide with a phosphine, most commonly triphenylphosphine.[2] The P=N bond in iminophosphoranes is highly polarized, with a partial negative charge on the nitrogen atom, making it nucleophilic.

The reactivity of the iminophosphorane is influenced by the substituents on both the phosphorus and nitrogen atoms. Electron-donating groups on the nitrogen atom and electron-withdrawing groups on the phosphorus atom can modulate the nucleophilicity of the nitrogen and, consequently, the rate of the reaction.

Oxazaphosphetanes

The oxazaphosphetane is the crucial four-membered ring intermediate in the aza-Wittig reaction.[7][9] Due to their high reactivity and transient nature, direct experimental observation of oxazaphosphetanes is challenging, although some stable analogs have been synthesized and characterized.[6]

Theoretical calculations have been pivotal in determining the structure and energetics of these intermediates. DFT studies have shown that the oxazaphosphetane ring is typically puckered, and the substituents on the ring can adopt various stereochemical arrangements.[7] The stability and subsequent fragmentation of the oxazaphosphetane determine the overall efficiency and stereoselectivity of the aza-Wittig reaction.

Theoretical Methodologies for Studying aza-Wittig Intermediates

Density Functional Theory (DFT) is the most widely used computational method for investigating the aza-Wittig reaction mechanism and its intermediates. The choice of functional and basis set is critical for obtaining accurate results.

Computational Details

A common level of theory employed in the study of the aza-Wittig reaction is the B3LYP functional combined with the 6-31G basis set.[1][7][8][9][13]

-

B3LYP: This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known to provide a good balance between accuracy and computational cost for a wide range of organic reactions.

-

6-31G : This Pople-style basis set is a split-valence basis set that provides a good description of the electronic structure of first- and second-row elements. The inclusion of polarization functions (d) is important for accurately describing the bonding around the phosphorus atom.

Dispersion corrections, such as Grimme's D3 correction (B3LYP-D3), are sometimes included to better account for van der Waals interactions, which can be important in determining the energies of transition states and intermediates.[7][8]

Solvent effects are often incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate the reaction environment.[7][8]

Computational Workflow

The general workflow for the theoretical study of the aza-Wittig reaction involves the following steps:

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized to find their minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state connects the correct reactant and product (or intermediate).

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy profiles for the reaction.

Computational Workflow for aza-Wittig Reaction Analysis

Quantitative Data from Theoretical Studies

Theoretical studies provide a wealth of quantitative data that can be used to understand the intricacies of the aza-Wittig reaction.

Table 1: Calculated Activation Energies for the aza-Wittig Reaction of Methylimino(trimethyl)phosphorane with Acetaldehyde[7]

| Transition State | Functional | Activation Energy (kcal/mol) |

| TS1 (Cycloaddition) | B3LYP | 10.44 |

| B3LYP-D3 | 8.73 | |

| TS2 (Cycloreversion) | B3LYP | 15.86 |

| B3LYP-D3 | 13.57 |

Calculations performed at the B3LYP/6-31G* level of theory.*

Table 2: Calculated Bond Lengths (Å) of Key Intermediates and Transition States in the aza-Wittig Reaction of Methylimino(trimethyl)phosphorane with Acetaldehyde[7][9]

| Structure | Bond | B3LYP/6-31G | B3LYP-D3/6-31G |

| TS1 | P-N | 1.69 | 1.68 |

| N-C | 2.05 | 2.03 | |

| C-O | 1.25 | 1.25 | |

| P-O | 2.76 | 2.72 | |

| Oxazaphosphetane (IN1) | P-N | 1.76 | 1.75 |

| N-C | 1.50 | 1.50 | |

| C-O | 1.48 | 1.48 | |

| P-O | 1.84 | 1.83 | |

| TS2 | P-N | 2.09 | 2.07 |

| N-C | 1.30 | 1.30 | |

| C-O | 2.15 | 2.12 | |

| P-O | 1.61 | 1.61 |

Experimental Protocols for Studying aza-Wittig Intermediates

While direct observation of aza-Wittig intermediates is challenging, several experimental techniques can provide valuable information about the reaction mechanism and the species involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction and detecting transient intermediates.

Detailed Protocol for in situ NMR Monitoring:

-

Sample Preparation:

-

Dissolve the iminophosphorane (1 equivalent) in a deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.

-

Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Add a solution of the carbonyl compound (1 equivalent) in the same deuterated solvent to the NMR tube.

-

Quickly mix the contents by gentle shaking and place the NMR tube in the pre-cooled NMR spectrometer.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H, ¹³C, and ³¹P NMR spectra at regular time intervals as the reaction mixture is slowly warmed.

-

The use of a pseudo-2D experiment (zg2d pulse sequence) can be employed for kinetic monitoring.[14]

-

-

Data Analysis:

-

Monitor the disappearance of reactant signals and the appearance of product signals.

-

Look for new signals that may correspond to the oxazaphosphetane intermediate. Characteristic ³¹P NMR chemical shifts can be indicative of the four-membered ring structure.

-

Integrate the signals to determine the relative concentrations of reactants, intermediates, and products over time, allowing for kinetic analysis.

-

Stopped-Flow Spectroscopy

Stopped-flow techniques are ideal for studying the kinetics of fast reactions, such as the formation of the oxazaphosphetane intermediate.[5][11][15][16][17][18]

Detailed Protocol for Stopped-Flow Kinetic Analysis:

-

Instrument Setup:

-

Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.

-

Thermostat the system to the desired reaction temperature.

-

-

Solution Preparation:

-

Prepare separate solutions of the iminophosphorane and the carbonyl compound in a suitable solvent (e.g., THF, acetonitrile). The concentrations should be chosen to ensure a measurable change in absorbance or fluorescence upon reaction.

-

-

Kinetic Measurement:

-

Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.

-

Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and start data acquisition.

-

Monitor the change in absorbance or fluorescence at a wavelength where either a reactant is consumed or a product/intermediate is formed.

-

-

Data Analysis:

-

Fit the kinetic traces to appropriate rate equations (e.g., pseudo-first-order or second-order) to determine the rate constants for the formation of the intermediate.

-

Experimental Workflow for Kinetic Studies

References

- 1. epa.gov [epa.gov]

- 2. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]

- 3. medium.com [medium.com]

- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. sfu.ca [sfu.ca]

- 6. researchgate.net [researchgate.net]

- 7. Reactive Intermediate Chemistry [topperlearning.motion.ac.in]

- 8. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]

- 9. sciforum.net [sciforum.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 15. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 16. biologic.net [biologic.net]

- 17. agilent.com [agilent.com]

- 18. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

N-Boc-Imino-(triphenyl)phosphorane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Boc-Imino-(triphenyl)phosphorane, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is a versatile reagent in organic synthesis, primarily utilized in the aza-Wittig reaction for the formation of imines. Its stability and proper storage are critical for ensuring its reactivity and obtaining reproducible results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline solid or powder.[1][2] Its key physical properties and recommended storage conditions are summarized below. Adherence to these conditions is crucial to prevent degradation.

| Property | Value |

| Physical Form | Crystalline Solid / Powder[1][2] |

| Color | White to almost white[1][2] |

| Melting Point | 147.0 to 151.0 °C[1][2][3] |

| Solubility | Soluble in methanol[1][2] |

| Recommended Storage | Keep in a dark place, sealed in a dry, room temperature environment.[1][2] Some suppliers recommend storage at <15°C in a cool, dark place.[3] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable. |

Stability Profile

This compound exhibits reasonable stability under standard laboratory conditions but is susceptible to degradation from atmospheric moisture and light.[1]

| Condition | Stability Summary |

| Moisture/Humidity | The compound is moisture-sensitive. The P=N bond of the iminophosphorane is susceptible to hydrolysis, which leads to the formation of triphenylphosphine oxide and the corresponding amine (in this case, tert-butyl carbamate). This decomposition pathway is a known reactivity pattern for iminophosphoranes. |

| Light | Exposure to light should be minimized as it can promote degradation.[1] The specific photochemical degradation pathways are not well-documented in the literature. |

| Temperature | The compound is generally stored at room temperature, although some sources recommend cooler temperatures (<15°C) for optimal stability.[3] Elevated temperatures can accelerate decomposition. |

Handling and Safety

This compound is classified as corrosive (GHS05) and can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn during handling.[1] All manipulations should be carried out in a well-ventilated fume hood.[1]

Proposed Experimental Protocol for Stability Assessment

Objective: To determine the degradation rate of this compound under controlled conditions of temperature, humidity, and light exposure.

Methodology:

-

Sample Preparation: Aliquot accurately weighed samples of this compound into separate, inert containers (e.g., amber glass vials with PTFE-lined caps).

-

Stress Conditions:

-

Temperature: Store samples at a range of temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

-

Humidity: Place samples in desiccators with controlled humidity levels (e.g., using saturated salt solutions) at a constant temperature.

-

Light Exposure: Expose samples to a standardized light source (e.g., a photostability chamber) for defined periods, alongside control samples stored in the dark.

-

-

Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The method should be capable of separating the intact this compound from its potential degradation products (e.g., triphenylphosphine oxide and tert-butyl carbamate).

-

-

Data Analysis:

-

Quantify the amount of remaining this compound at each time point.

-

Calculate the degradation rate under each stress condition.

-

Identify and, if possible, quantify the major degradation products.

-

Logical Workflow and Decomposition Pathway

The following diagrams illustrate the decision-making process for handling and storage, and the likely decomposition pathway of this compound.

References

A-Z Guide to N-Boc-Imino-(triphenyl)phosphorane: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-Imino-(triphenyl)phosphorane, a versatile reagent in modern organic synthesis. This document details its chemical properties, common synonyms, and key applications, with a focus on the aza-Wittig reaction and the synthesis of protected guanidines. Experimental protocols and reaction mechanisms are presented to facilitate its practical use in research and development.

Core Concepts: Synonyms and Structure

This compound is an iminophosphorane, a class of compounds containing a phosphorus-nitrogen ylide. The "Boc" designation refers to the tert-butoxycarbonyl protecting group, which imparts specific reactivity and stability to the molecule. Due to the complex nomenclature of organophosphorus compounds, this reagent is known by several synonyms.

Common Synonyms:

-

N-(tert-Butoxycarbonyl)imino(triphenyl)phosphorane

-

(Triphenylphosphoranylidene)carbamic Acid tert-Butyl Ester

-

N-Boc-imino(triphenyl)phosphorane

-

tert-butyl N-(triphenyl-λ⁵-phosphanylidene)carbamate

The Chemical Abstracts Service (CAS) number for this compound is 68014-21-1 .

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₄NO₂P | [1] |

| Molecular Weight | 377.42 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 147.0 to 151.0 °C | |

| Boiling Point | 491.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.08 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol, chloroform, and dichloromethane. | |

| Storage | Store in a cool, dry, dark place. |

Key Synthetic Applications

This compound is a cornerstone reagent in two significant areas of organic synthesis: the formation of N-Boc protected imines via the aza-Wittig reaction and the synthesis of protected guanidines.

The Aza-Wittig Reaction: A Gateway to Imines

The aza-Wittig reaction is a powerful method for the synthesis of imines from aldehydes and ketones.[3] The reaction of this compound with a carbonyl compound yields an N-Boc protected imine and triphenylphosphine oxide as a byproduct. These protected imines are valuable intermediates in the synthesis of amines and other nitrogen-containing heterocycles.[4][5]

The general mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then decomposes to the desired imine and triphenylphosphine oxide.

Caption: General mechanism of the aza-Wittig reaction.

Synthesis of Protected Guanidines

This reagent is also instrumental in the synthesis of N,N'-di-Boc-protected guanidines. The reaction of this compound with an isocyanate, generated in situ from a primary amine, followed by the addition of another amine, provides a versatile route to substituted guanidines. These protected guanidines are important building blocks in medicinal chemistry, as the guanidinium group is a common feature in many biologically active molecules.

Caption: Workflow for protected guanidine synthesis.

Experimental Protocols

The following are generalized experimental protocols for the key applications of this compound. Researchers should adapt these procedures to their specific substrates and scales.

General Protocol for the Aza-Wittig Reaction for Imine Synthesis

This protocol describes the one-pot synthesis of an N-Boc protected imine from an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

To a solution of the aldehyde or ketone (1.0 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 equivalents).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected imine. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.

Quantitative Data Example: In a reported synthesis, the reaction of various aldehydes with this compound in toluene at 80 °C for 2-4 hours resulted in yields of the corresponding N-Boc imines ranging from 85% to 95%.

General Protocol for the Synthesis of N,N'-di-Boc-N''-substituted Guanidines

This protocol outlines the synthesis of a protected guanidine from a primary amine.[6][7]

Materials:

-

This compound

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add di-tert-butyl dicarbonate (1.1 mmol) and stir for 1 hour.

-

To this mixture, add this compound (1.1 mmol) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the N,N'-di-Boc-N''-substituted guanidine.

Quantitative Data Example: The synthesis of N,N'-di-Boc-N''-benzylguanidine using a similar procedure has been reported with yields typically exceeding 80%.[7]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-Boc protected imines and substituted guanidines. Its utility in the aza-Wittig reaction provides a reliable method for the construction of carbon-nitrogen double bonds, which are key functionalities in a wide range of organic molecules. The ability to readily synthesize protected guanidines further extends its applicability in medicinal chemistry and drug discovery. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in leveraging the full potential of this valuable synthetic tool.

References

- 1. chemnet.com [chemnet.com]

- 2. tert-Butyl (Triphenylphosphoranylidene)carbamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of Iminophosphoranes in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iminophosphoranes, also known as aza-ylides, have emerged as powerful and versatile reagents in organic synthesis since their discovery by Staudinger and Meyer in 1919. Their unique reactivity, characterized by a highly polarized phosphorus-nitrogen double bond, has enabled the development of a wide array of synthetic methodologies. This technical guide provides an in-depth exploration of the core principles and applications of iminophosphorane chemistry, with a focus on their utility in the construction of complex nitrogen-containing molecules, including heterocycles and natural products.

Core Concepts: Synthesis and Reactivity of Iminophosphoranes

Iminophosphoranes are most commonly synthesized via the Staudinger reaction , a robust and high-yielding transformation involving the reaction of a tertiary phosphine, typically triphenylphosphine, with an organic azide.[1][2] The reaction proceeds through the formation of a phosphazide intermediate, which then loses dinitrogen gas to afford the iminophosphorane.[1][2] This method is widely applicable and tolerates a broad range of functional groups.[1]

Another key synthetic route is the Kirsanov reaction , which is particularly useful for preparing N-acyl and N-sulfonyl iminophosphoranes. This reaction involves the treatment of a primary amine with a phosphorus pentahalide or a triarylphosphine/carbon tetrahalide mixture.

The reactivity of iminophosphoranes is dominated by the nucleophilic character of the nitrogen atom and the electrophilic nature of the phosphorus atom. This polarized P=N bond is key to their utility in a variety of transformations, most notably the aza-Wittig reaction.

The Aza-Wittig Reaction: A Cornerstone of Imine Synthesis

The aza-Wittig reaction is the nitrogen analogue of the classical Wittig reaction and stands as the most prominent application of iminophosphoranes in organic synthesis.[3][4] It involves the reaction of an iminophosphorane with a carbonyl compound (aldehydes or ketones) to form an imine and a phosphine oxide, typically triphenylphosphine oxide.[3] The strong P=O bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for this reaction.[2]

The reaction mechanism is analogous to the Wittig reaction, proceeding through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to yield the imine and phosphine oxide.[3]

Intermolecular Aza-Wittig Reaction

The intermolecular aza-Wittig reaction is a powerful tool for the synthesis of a wide variety of acyclic imines under mild and neutral conditions. The iminophosphorane can be pre-formed or generated in situ from an azide and a phosphine. This one-pot approach, often referred to as a tandem Staudinger/aza-Wittig reaction, is highly efficient for the synthesis of imines directly from azides and carbonyl compounds.[2]

Intramolecular Aza-Wittig Reaction: A Gateway to N-Heterocycles

The intramolecular variant of the aza-Wittig reaction is a cornerstone for the synthesis of a diverse range of nitrogen-containing heterocycles.[3][5] By tethering the carbonyl group and the azide functionality within the same molecule, a subsequent intramolecular cyclization of the in situ generated iminophosphorane leads to the formation of cyclic imines. This strategy has been successfully employed to construct heterocycles of varying ring sizes, from five-membered rings to macrocycles.[5]

This powerful cyclization method has been extensively used in the synthesis of numerous natural products and pharmacologically active compounds, including quinolines, quinazolinones, and various alkaloids.[6][7]

Applications in Heterocyclic Synthesis

The intramolecular aza-Wittig reaction is a particularly powerful tool for the construction of nitrogen-containing heterocyclic systems.

Synthesis of Quinolines and Quinazolinones

A prominent application of the intramolecular aza-Wittig reaction is in the synthesis of quinoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds. For instance, the reaction of o-azidobenzaldehydes with carbonyl compounds can lead to the formation of quinolines through a Knoevenagel condensation followed by an intramolecular Staudinger/aza-Wittig sequence.

Similarly, the reaction of 2-azidobenzoyl derivatives with amides, followed by treatment with a phosphine, provides a straightforward route to quinazolinones via an intramolecular aza-Wittig cyclization.[6][7] This approach is often referred to as the Eguchi aza-Wittig protocol.[6]

Synthesis of Other N-Heterocycles

The versatility of the intramolecular aza-Wittig reaction extends to the synthesis of a wide variety of other heterocyclic systems, including:

-

Pyridines: Substituted pyridines can be synthesized from α,β-unsaturated imines and alkynes.[8]

-

Lactams: The reaction of iminophosphoranes with esters or anhydrides provides access to lactams of various ring sizes.[2]

-

Polycyclic Heterocycles: One-pot tandem sequences involving the Staudinger/aza-Wittig reaction have been developed for the efficient construction of complex, multi-ring heterocyclic systems.[1]

Quantitative Data on Iminophosphorane Reactions

The efficiency of the aza-Wittig reaction is dependent on several factors, including the nature of the phosphine, the azide, and the carbonyl compound. The following tables summarize representative yields for the synthesis of quinazolinones and the substrate scope for aza-Wittig reactions with various aldehydes.

| Entry | Lactam Ring Size | R | Phosphine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5 | H | PPh₃ | Toluene | 110 | 2 | 85 |

| 2 | 5 | Me | PPh₃ | Toluene | 110 | 2 | 82 |

| 3 | 6 | H | PPh₃ | Toluene | 110 | 2 | 90 |

| 4 | 6 | Me | PPh₃ | Toluene | 110 | 2 | 88 |

| 5 | 7 | H | PBu₃ | Benzene | 80 | 3 | 92 |

| Entry | Aldehyde | R Group on Imine | Yield (%) |

| 1 | Benzaldehyde | Phenyl | 95 |

| 2 | 4-Nitrobenzaldehyde | Phenyl | 92 |

| 3 | 4-Methoxybenzaldehyde | Phenyl | 96 |

| 4 | Cinnamaldehyde | Phenyl | 88 |

| 5 | Furfural | Phenyl | 90 |

| 6 | Cyclohexanecarboxaldehyde | Phenyl | 85 |

| 7 | Benzaldehyde | Benzyl | 93 |

Experimental Protocols

General Procedure for the Synthesis of Iminophosphoranes via the Staudinger Reaction

To a solution of the organic azide (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) is added triphenylphosphine (1.0 mmol) in one portion. The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction is monitored by the cessation of nitrogen evolution and can be followed by TLC or ³¹P NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure to afford the crude iminophosphorane, which can often be used in the next step without further purification. For isolation of the pure iminophosphorane, the crude product can be recrystallized from a suitable solvent system (e.g., diethyl ether/hexane).

General Procedure for the Intermolecular Aza-Wittig Reaction

To a solution of the iminophosphorane (1.0 mmol) in an anhydrous solvent such as dichloromethane or toluene (10 mL) is added the aldehyde or ketone (1.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the imine from the triphenylphosphine oxide byproduct.

General Procedure for the One-Pot Tandem Staudinger/Intramolecular Aza-Wittig Reaction

To a solution of the azido-carbonyl compound (1.0 mmol) in anhydrous toluene (20 mL) is added triphenylphosphine (1.1 mmol). The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclic imine.

Visualizing Iminophosphorane Chemistry

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows in iminophosphorane chemistry.

Conclusion

Iminophosphoranes have proven to be indispensable tools in the arsenal of the modern organic chemist. The reliability and versatility of the Staudinger and aza-Wittig reactions have enabled the efficient synthesis of a vast array of nitrogen-containing compounds. In particular, the intramolecular aza-Wittig reaction has become a go-to strategy for the construction of complex heterocyclic frameworks found in natural products and pharmaceuticals. As the demand for novel nitrogen-containing molecules continues to grow in the fields of drug discovery and materials science, the importance of iminophosphorane chemistry is set to expand even further. Future developments in this area will likely focus on the development of catalytic aza-Wittig reactions to improve atom economy and the application of these methodologies in ever more complex synthetic challenges.

References

- 1. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. addi.ehu.es [addi.ehu.es]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Aza-Wittig Reaction with Aldehyde Substrates

For Researchers, Scientists, and Drug Development Professionals

The Aza-Wittig reaction is a powerful and versatile tool in organic synthesis for the formation of imines from aldehydes. This reaction is particularly valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules. This document provides a detailed overview of the Aza-Wittig reaction protocol, focusing on its application with aldehyde substrates, including quantitative data, detailed experimental procedures, and visual diagrams of the reaction mechanism and workflow.

Introduction

The Aza-Wittig reaction is analogous to the well-known Wittig reaction and involves the reaction of an iminophosphorane (an aza-ylide) with an aldehyde to yield an imine and a phosphine oxide byproduct, typically triphenylphosphine oxide.[1] A common and efficient approach involves the in situ generation of the iminophosphorane from an organic azide and a phosphine, such as triphenylphosphine, through the Staudinger reaction.[2] This allows for a convenient one-pot procedure where the azide, phosphine, and aldehyde are reacted in a single vessel.[3]

The reaction is broadly applicable to both aromatic and aliphatic aldehydes and tolerates a wide range of functional groups.[4] Catalytic versions of the Aza-Wittig reaction have also been developed to improve efficiency and reduce waste, a significant consideration in drug development and large-scale synthesis.[4]

Reaction Mechanism

The mechanism of the Aza-Wittig reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the aldehyde to form a four-membered oxazaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to furnish the desired imine and a stable phosphine oxide. The formation of the highly stable phosphine oxide is a key driving force for the reaction.

Caption: A diagram illustrating the Aza-Wittig reaction mechanism.

Quantitative Data

The Aza-Wittig reaction is known for its high efficiency with a variety of aldehyde substrates. Below is a summary of representative yields obtained for the synthesis of imines from different aldehydes under typical one-pot Staudinger/Aza-Wittig conditions.

| Entry | Aldehyde Substrate | Azide Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyl azide | N-Benzyl-N-(phenylmethylidene)amine | 95 |

| 2 | 4-Methoxybenzaldehyde | Benzyl azide | N-Benzyl-N-(4-methoxybenzylidene)amine | 92 |

| 3 | 4-Nitrobenzaldehyde | Benzyl azide | N-Benzyl-N-(4-nitrobenzylidene)amine | 96 |

| 4 | 4-Chlorobenzaldehyde | Benzyl azide | N-Benzyl-N-(4-chlorobenzylidene)amine | 94 |

| 5 | 2-Naphthaldehyde | Benzyl azide | N-Benzyl-N-(naphthalen-2-ylmethylene)amine | 93 |

| 6 | Cinnamaldehyde | Benzyl azide | N-Benzyl-N-(3-phenylallylidene)amine | 89 |

| 7 | Hexanal | Benzyl azide | N-Benzyl-N-hexylideneamine | 85 |

| 8 | Cyclohexanecarboxaldehyde | Benzyl azide | N-Benzyl-N-(cyclohexylmethylene)amine | 88 |

Yields are based on isolated products and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and the purity of reagents.

Experimental Protocols

This section provides detailed methodologies for performing the Aza-Wittig reaction with aldehyde substrates.

Protocol 1: One-Pot Synthesis of N-Benzyl-N-(phenylmethylidene)amine

This protocol describes a standard one-pot procedure for the synthesis of an imine from an aromatic aldehyde and an in situ generated iminophosphorane.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN3)

-

Triphenylphosphine (PPh3)

-

Benzaldehyde

-

Anhydrous acetonitrile (CH3CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a stirred mixture of benzyl bromide (2.0 g, 11.7 mmol) in dry acetonitrile (30 mL) in a round-bottom flask, add sodium azide (1.0 g, 15.2 mmol).

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid sodium bromide and any unreacted sodium azide.

-

To the filtrate containing the benzyl azide solution, add triphenylphosphine (2.8 g, 10.5 mmol).

-

Heat the solution to reflux for 1 hour to allow for the formation of the iminophosphorane (Staudinger reaction); the evolution of nitrogen gas will be observed.

-

After 1 hour, add freshly distilled benzaldehyde (1.1 g, 10.5 mmol) to the reaction mixture.

-

Continue to reflux the mixture for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure imine.

Protocol 2: General Procedure for the Synthesis of Imines from Aliphatic Aldehydes

This protocol provides a general method for the Aza-Wittig reaction with aliphatic aldehydes, which can sometimes be more prone to side reactions like aldol condensation.

Materials:

-

Alkyl bromide (e.g., 1-bromohexane)

-

Sodium azide (NaN3)

-

Triethyl phosphite (P(OEt)3)

-

Aliphatic aldehyde (e.g., hexanal)

-

Anhydrous benzene or toluene

-

Anhydrous dimethylformamide (DMF) (optional co-solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice-water bath

Procedure:

-

In a round-bottom flask, prepare a suspension of finely powdered sodium azide (1.1 equivalents) in a mixture of the alkyl bromide (1.0 equivalent) in anhydrous benzene or toluene. A co-solvent such as DMF can be used to improve solubility.

-

Heat the mixture to reflux with stirring for 3 hours to form the alkyl azide.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with benzene or toluene. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter.

-

To the solution of the crude alkyl azide, add triethyl phosphite (1.0 equivalent) dropwise with stirring at a temperature between 25-30°C. The reaction is slightly exothermic.

-

Stir the mixture for 4 hours at room temperature, then let it stand overnight to ensure complete formation of the N-alkyltriethoxyiminophosphorane.

-

In a separate flask, dissolve the aliphatic aldehyde (1.0 equivalent) in anhydrous benzene or toluene and cool the solution to 0-5°C in an ice-water bath.

-

Add the prepared iminophosphorane solution dropwise to the cooled aldehyde solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by TLC or 31P-NMR to confirm the conversion of the iminophosphorane.

-

Upon completion, the solvent can be removed under reduced pressure, and the crude imine can be purified by distillation or column chromatography. Note that some imines derived from aliphatic aldehydes can be unstable and may be used in the next step without extensive purification.

Experimental Workflow

The following diagram outlines the general workflow for a one-pot Staudinger/Aza-Wittig reaction.

Caption: A flowchart of the one-pot Aza-Wittig reaction workflow.

Conclusion

The Aza-Wittig reaction is a highly effective and reliable method for the synthesis of imines from a diverse range of aldehyde substrates. The one-pot procedure, combining the Staudinger and Aza-Wittig reactions, offers a convenient and efficient protocol for researchers in organic synthesis and drug development. The reaction's tolerance to various functional groups and the availability of catalytic variants make it a valuable transformation in the modern synthetic chemist's toolbox.

References

- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-Imino-(triphenyl)phosphorane in Imine Synthesis from Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of imines is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of a vast array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and functional materials. The aza-Wittig reaction, a powerful transformation analogous to the classical Wittig reaction, offers a reliable method for the conversion of carbonyl compounds to imines.[1][2] This application note focuses on the use of N-Boc-imino-(triphenyl)phosphorane (Ph₃P=NBoc) as a versatile reagent for the synthesis of N-Boc protected ketimines from a diverse range of ketones. The tert-butyloxycarbonyl (Boc) protecting group is of particular importance in multi-step syntheses due to its stability under various conditions and its facile removal under acidic conditions.

This document provides a detailed overview of the reaction, including its mechanism, substrate scope, and detailed experimental protocols. Quantitative data has been summarized in tabular format to facilitate comparison and application in research and development settings.

Reaction Principle and Mechanism

The reaction of this compound with a ketone proceeds via the aza-Wittig reaction pathway. The iminophosphorane, a nitrogen analog of a Wittig ylide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[1] This initial attack forms a zwitterionic betaine intermediate, which rapidly undergoes a [2+2] cycloaddition to form a four-membered oxazaphosphetidine ring. This intermediate is typically unstable and readily collapses, driven by the formation of the highly stable triphenylphosphine oxide byproduct, to yield the desired N-Boc protected imine.[3]

The overall transformation provides a clean and efficient method for the formation of a carbon-nitrogen double bond.

References

Application Notes and Protocols: One-Pot Synthesis of N-Boc Amines from Azides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of N-Boc protected amines directly from organic azides. This transformation is a crucial step in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the Boc protecting group is frequently employed. The methods outlined below offer advantages in terms of operational simplicity, time efficiency, and often, improved overall yields by minimizing intermediate isolation and purification steps.

Three primary methodologies for this one-pot conversion will be discussed:

-

Tandem Staudinger Reduction and N-Boc Protection: A mild and highly chemoselective method.

-

One-Pot Catalytic Hydrogenation and N-Boc Protection: A clean and efficient method utilizing heterogeneous catalysis.

-

One-Pot Metal Hydride Reduction and N-Boc Protection: A rapid reduction method, with considerations for chemoselectivity.

Data Presentation

The following tables summarize the quantitative data for the conversion of various azides to their corresponding amines, which are the immediate precursors to the N-Boc protected products in a one-pot sequence. While the yields for the direct one-pot N-Boc amine synthesis can be comparable, they are highly substrate and reaction condition dependent.

Table 1: Staudinger Reduction of Representative Azides to Amines [1]

| Entry | Azide Substrate | Product Amine | Yield (%) |

| 1 | Methyl 4-azidobenzoate | Methyl 4-aminobenzoate | >99 |

| 2 | 4-Azido-N,N-dimethylaniline | N1,N1-Dimethylbenzene-1,4-diamine | 96 |

| 3 | 1-Azido-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | >99 |

| 4 | 1-Azido-4-methoxybenzene | 4-Methoxyaniline | 96 |

| 5 | 1-Azido-4-fluorobenzene | 4-Fluoroaniline | 98 |

| 6 | 1-Azido-2-methylbenzene | o-Toluidine | 95 |

| 7 | (Azidomethyl)benzene | Phenylmethanamine | 93 |

| 8 | 1-Azidohexane | Hexan-1-amine | 90 |

| 9 | 2-Azido-2-methylpropane | 2-Methylpropan-2-amine | 85 |

Note: The yields presented are for the reduction to the primary amine. The subsequent in-situ Boc-protection is generally high-yielding.

Experimental Protocols

Method 1: Tandem Staudinger Reduction and N-Boc Protection

This method combines the mild Staudinger reduction of an azide using a phosphine reagent with in-situ protection of the resulting amine with di-tert-butyl dicarbonate (Boc)₂O.[2] This approach is known for its excellent functional group tolerance.

Logical Workflow for Tandem Staudinger Reduction and N-Boc Protection

Caption: Workflow of the one-pot Staudinger reduction and N-Boc protection.

Detailed Protocol:

-

Reaction Setup: To a solution of the organic azide (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) in a round-bottom flask, add triphenylphosphine (1.1 mmol, 1.1 equiv.).

-